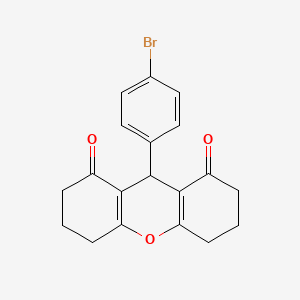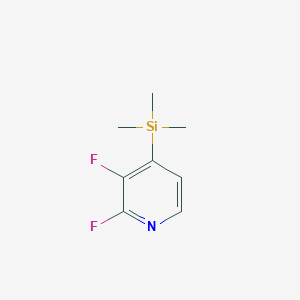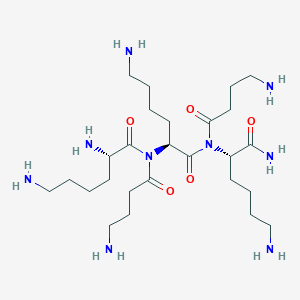
(E)-1-(2,6-Dinitrophenyl)-2-phenyldiazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(2,6-Dinitrophenyl)-2-phenyldiazene is an organic compound characterized by the presence of a diazene group (N=N) linking a 2,6-dinitrophenyl group and a phenyl group. This compound is notable for its vibrant color and is often used in various chemical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,6-Dinitrophenyl)-2-phenyldiazene typically involves the reaction of 2,6-dinitroaniline with benzaldehyde under acidic conditions to form the corresponding Schiff base, which is then reduced to yield the desired diazene compound. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a reducing agent like sodium borohydride to facilitate the reduction process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to optimize the production efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(2,6-Dinitrophenyl)-2-phenyldiazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions typically yield amines or hydrazines.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include nitroso compounds, amines, hydrazines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(E)-1-(2,6-Dinitrophenyl)-2-phenyldiazene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research into its potential therapeutic applications, including its use as a model compound for drug development, is ongoing.
Industry: It is used in the manufacture of dyes, pigments, and other colorants due to its vibrant color properties
Mécanisme D'action
The mechanism of action of (E)-1-(2,6-Dinitrophenyl)-2-phenyldiazene involves its interaction with molecular targets such as enzymes and proteins. The diazene group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect various biochemical pathways, making the compound useful for studying enzyme kinetics and protein functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-N,4-N-bis[(E)-(2,6-dinitrophenyl)methylideneamino]phthalazine-1,4-diamine
- 2,4-Dinitrophenylhydrazine
- 2,6-Dinitroaniline
Uniqueness
(E)-1-(2,6-Dinitrophenyl)-2-phenyldiazene is unique due to its specific structural configuration, which imparts distinct chemical reactivity and physical properties. Unlike other similar compounds, it has a balanced combination of electron-withdrawing nitro groups and the diazene linkage, making it particularly useful in various chemical and biological applications .
Propriétés
Numéro CAS |
918822-14-7 |
|---|---|
Formule moléculaire |
C12H8N4O4 |
Poids moléculaire |
272.22 g/mol |
Nom IUPAC |
(2,6-dinitrophenyl)-phenyldiazene |
InChI |
InChI=1S/C12H8N4O4/c17-15(18)10-7-4-8-11(16(19)20)12(10)14-13-9-5-2-1-3-6-9/h1-8H |
Clé InChI |
FGJJPXVVKYYHSE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



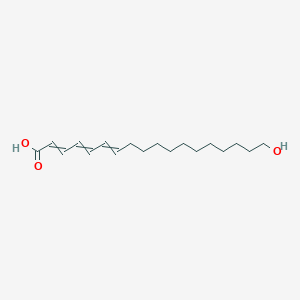

![Ethyl 6-[(2-aminoethyl)carbamoyl]pyridine-3-sulfonate](/img/structure/B14199725.png)
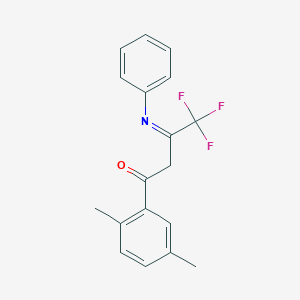
![4-{2-[3-(Pentadec-8-EN-1-YL)phenoxy]ethoxy}benzaldehyde](/img/structure/B14199732.png)
![[4-(6-Amino-9H-purin-9-yl)oxolane-2,2-diyl]dimethanol](/img/structure/B14199737.png)
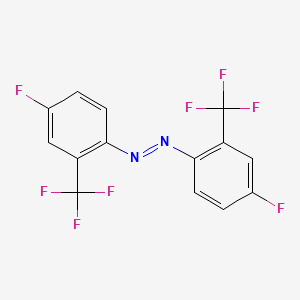
![4-[Bis(4-fluorophenyl)amino]benzonitrile](/img/structure/B14199748.png)
